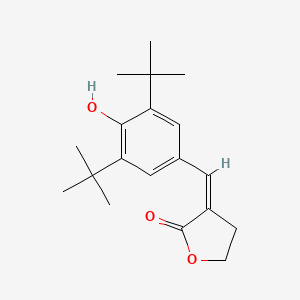

3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one

Description

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9- |

InChI Key |

DFPYHQJPGCODSB-LCYFTJDESA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/CCOC2=O |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with dihydrofuran-2(3H)-one. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The benzylidene group can be reduced to form a dihydro derivative.

Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity :

- Research indicates that 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exhibits significant antioxidant properties. It can scavenge free radicals, making it a candidate for formulations aimed at preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Properties :

- Drug Delivery Systems :

Materials Science Applications

- Polymer Stabilization :

- Coatings :

Food Chemistry Applications

- Food Preservative :

- Flavor Stabilization :

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzylidene group can interact with various enzymes and receptors. These interactions can modulate biological processes and contribute to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one

- CAS No.: 83677-24-1

- Molecular Formula : C₁₉H₂₆O₃

- Molecular Weight : 302.41 g/mol

- Key Features: A dihydrofuran-2(3H)-one core with a 3,5-di-tert-butyl-4-hydroxybenzylidene substituent.

- Physical Properties :

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of the target compound and its analogs based on molecular structure, substituents, and physicochemical properties:

Key Differences and Implications

The trimethoxybenzylidene analog (C₂₄H₂₂O₇) may exhibit stronger electron-withdrawing effects, altering reactivity in redox processes .

Molecular Weight and Polarity :

- The target compound (302.41 g/mol) is intermediate in size between the smaller butyl analog (142.20 g/mol) and the larger methoxy-rich analog (428.41 g/mol).

- Higher oxygen content in C₂₁H₂₄O₈ and C₂₄H₂₂O₇ increases polarity, likely reducing bioavailability compared to the tert-butyl-dominated target compound .

Functional Potential: The phenolic hydroxyl group in the target compound suggests antioxidant utility, akin to hindered phenol antioxidants like BHT. In contrast, methoxy-rich analogs may prioritize other applications, such as enzyme inhibition or photostabilization . The benzodioxole group in C₂₄H₂₂O₇ could confer affinity for aromatic receptors, making it relevant in neurological or pesticidal research .

Biological Activity

3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one, identified by its CAS number 83677-24-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

- Molecular Formula : C19H26O3

- Molecular Weight : 302.41 g/mol

- Structural Characteristics : The compound features a dihydrofuran ring and a hydroxylated benzylidene moiety, contributing to its biological activity.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that compounds similar to 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exhibit significant antioxidant properties.

- Mechanism of Action : The compound's structure allows it to scavenge free radicals effectively. It has been compared with standard antioxidants like ascorbic acid in various assays.

| Compound | EC50 (µM) | Assay Type |

|---|---|---|

| 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one | 40.26 | DPPH Scavenging |

| Ascorbic Acid | 35.62 | DPPH Scavenging |

The above table indicates the effectiveness of the compound in scavenging free radicals compared to ascorbic acid.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various in vivo models.

- Study Findings : In a study involving acetic acid-induced abdominal writhing and carrageenan-induced paw edema models, oral administration of the compound demonstrated a dose-dependent reduction in inflammation and pain responses.

| Dose (mg/kg) | Abdominal Writhing Reduction (%) | Paw Edema Reduction (%) |

|---|---|---|

| 50 | 18.8 | 25 |

| 100 | 31.6 | 40 |

| 200 | 48.3 | 60 |

These results indicate that higher doses correlate with increased anti-inflammatory effects.

3. Anticancer Activity

Emerging research highlights the anticancer properties of related compounds within the same chemical family.

- Case Study : A derivative of this compound was tested against various cancer cell lines, showing promising results with IC50 values indicating potent activity against MCF-7 (breast cancer) and DU145 (prostate cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 6.8 |

| DU145 | 3.2 |

| A549 | 8.4 |

These findings suggest that modifications to the dihydrofuran structure can enhance anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one, and what critical parameters influence reaction yields?

- Methodology : The compound is typically synthesized via condensation reactions between dihydrofuran-2(3H)-one derivatives and substituted benzaldehyde precursors. Key parameters include solvent polarity (e.g., ethanol or THF), temperature control (60–80°C), and catalytic bases like piperidine. Yield optimization requires strict anhydrous conditions to prevent side reactions such as hydrolysis .

- Data Validation : Characterization via -NMR and -NMR should confirm the presence of the benzylidene moiety (δ ~7.5–8.0 ppm for aromatic protons) and the dihydrofuran carbonyl (δ ~175 ppm). Discrepancies between theoretical and observed spectral data may indicate incomplete condensation or stereochemical variations .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., tert-butyl groups at δ ~1.3 ppm), while -NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (exact mass: 398.1226 g/mol) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps to minimize inhalation risks .

- Engineering Controls : Implement local exhaust ventilation and ensure chemical compatibility of storage containers (e.g., amber glass vials to prevent photodegradation) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when determining the compound’s solid-state structure?

- Crystallographic Refinement : Use SHELXL for structure refinement, particularly for handling disorders in tert-butyl groups or benzylidene moieties. Twinning analysis (via PLATON) is critical for high-symmetry space groups .

- Data Collection : Optimize crystal mounting at low temperatures (100 K) to reduce thermal motion artifacts. Synchrotron radiation improves resolution for weakly diffracting crystals .

Q. What mechanistic approaches are used to study this compound’s interaction with inflammatory biomarkers like IL-6?

- In Vitro Assays : Treat macrophage cells (e.g., RAW 264.7) with LPS to induce IL-6 secretion, and measure inhibition via ELISA. Dose-response curves (IC) validate potency .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s dihydrofuran ring and IL-6 receptor hydrophobic pockets. Validate predictions with mutagenesis studies .

Q. How can computational modeling predict the compound’s antioxidant activity, and how does this align with experimental data?

- DFT Calculations : Calculate bond dissociation enthalpy (BDE) of the phenolic O–H group to assess radical scavenging potential. Lower BDE (<85 kcal/mol) correlates with higher antioxidant activity .

- Experimental Validation : DPPH radical scavenging assays (IC < 20 μM) and ORAC tests confirm activity. Discrepancies between computational and experimental results may arise from solvent effects or hydrogen bonding .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Catalytic Optimization : Use chiral catalysts (e.g., Jacobsen’s catalyst) to enforce enantioselectivity during benzylidene formation. Monitor reaction progress via inline FTIR to detect intermediates .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of dihydrofuran ring stability during heating .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under oxidative conditions?

- Controlled Studies : Compare stability in inert (N atmosphere) vs. aerobic conditions using accelerated aging tests (40°C/75% RH). LC-MS identifies degradation products like quinone derivatives from hydroxyl group oxidation .

- Mechanistic Insights : ESR spectroscopy detects radical intermediates during oxidation, guiding the design of stabilized formulations (e.g., adding chelating agents) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.